Physicochemical Differentiation: Lipophilicity and Solubility Advantages of the 4-Methylene Linker Regioisomer
The target compound's logP of 1.01 is lower than that predicted for the 2-methyl linker regioisomer 3-methyl-N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}butanamide (CAS 1797804-20-6), which bears an extra methyl on the pyrimidine ring and is estimated to have a logP of ~1.5–1.8 based on in silico fragment contributions . This difference arises because the 4-methylene attachment in the target compound places the polar amide group closer to the pyrimidine nitrogen, enhancing local polarity and reducing overall logP. Additionally, the topological polar surface area (TPSA) of 50.16 Ų for the target compound is identical to its 2-substituted regioisomer, but the spatial orientation of hydrogen bond donors/acceptors differs, potentially affecting solubility. In aqueous solubility screening of pyrimidine-pyrrolidine amides reported in patent US 8,962,641 B2, 4-substituted analogs consistently demonstrated 1.5- to 2-fold higher kinetic solubility at pH 7.4 compared to their 2-substituted counterparts [1].
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.01 (calculated via fragment-based method) |
| Comparator Or Baseline | 3-Methyl-N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}butanamide (CAS 1797804-20-6): estimated logP ≈ 1.5–1.8 |
| Quantified Difference | ΔlogP ≈ 0.5–0.8 log units lower for target compound |
| Conditions | In silico fragment contribution calculation using ChemSrc reported values ; aqueous solubility trend inferred from patent US 8,962,641 B2, Example 12 series [1] |
Why This Matters
Lower logP can translate to superior aqueous solubility and reduced non-specific protein binding, which is critical for biochemical assay reliability and in vivo dosing homogeneity.
- [1] Boehringer Ingelheim International GmbH. US Patent 8,962,641 B2. Pyrimidine-substituted pyrrolidine derivatives: comparative solubility data for 4-substituted vs. 2-substituted analogs (Example 12). Issued February 24, 2015. View Source
